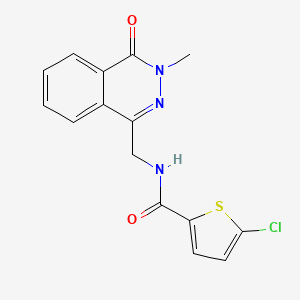

5-氯-N-((3-甲基-4-氧代-3,4-二氢喹唑-1-基)甲基)噻吩-2-基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is also known as Rivaroxaban . It is a potent and selective direct Factor Xa inhibitor . It has been identified as a new class of potent FXa inhibitors . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of this compound starts from 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol, and 4-(4-aminophenyl)-3-morpholinone . The hydrochloride form of the compound is preferred as it crystallizes better than the free base and is therefore easier to handle .Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human FXa has been determined . This has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The compound acts as an inhibitor of the blood coagulation factor Xa . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Physical and Chemical Properties Analysis

The compound has a molecular weight of 435.88 . It is represented by the formula C19H18ClN3O5S .科学研究应用

抗肿瘤活性

该化合物与抗肿瘤研究的相关性由更广泛的咪唑四嗪类化合物所强调,咪唑四嗪类化合物已显示出作为广谱抗肿瘤剂的潜力。例如,咪唑四嗪通过与异氰酸酯相互作用,已显示出对白血病的治愈活性,突出了相关化合物在癌症治疗中的潜力(史蒂文斯等人,1984 年)。此外,2-(萘-1-基甲基/萘-2-氧基甲基)-1-[5-(取代苯基)-[1,3,4]恶二唑-2-基甲基]-1H-苯并咪唑等化合物的合成方法和表征为抗癌评估提供了宝贵的见解,某些衍生物显示出对乳腺癌细胞系的适度活性(萨拉胡丁等人,2014 年)。

抗菌特性

该化合物的结构与喹唑啉酮和噻唑烷酮衍生物相关,这些衍生物已被研究其作为抗菌剂的潜力。一项合成 N-{5-[(2-氯苯基)亚甲基]-2-(4-羟苯基)-4-氧代(1,3-噻唑烷-3-基)}{4-[2-(4-甲苯基)-4-氧代(3-氢喹唑啉-3-基)]苯基}羧酰胺的研究揭示了对多种病原体的体外抗菌和抗真菌活性,包括大肠杆菌和金黄色葡萄球菌(德赛等人,2011 年)。

复杂有机化合物的合成和表征

该化合物属于复杂有机合成范围,研究人员探索了各种合成途径和表征技术,以开发具有潜在生物活性的新型化合物。例如,通过硫酰胺与 2-氯乙酰乙酸酯环化合成的乙基-2-(苯肽-5-基)-4-甲基-1,3-噻唑-5-羧酸酯,展示了合成具有潜在治疗应用的衍生物所涉及的复杂过程(唐丽娟,2015 年)。

作用机制

未来方向

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . This includes conditions such as myocardial infarction, angina pectoris, reocclusions and restenosis after angioplasty or aortic coronary artery bypass, stroke, transient ischemic attacks, peripheral arterial diseases, pulmonary embolism, or deep venous thrombosis .

属性

IUPAC Name |

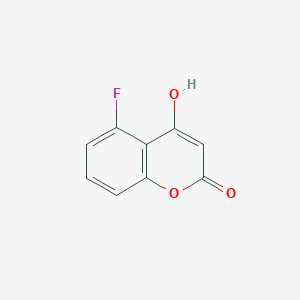

5-chloro-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-19-15(21)10-5-3-2-4-9(10)11(18-19)8-17-14(20)12-6-7-13(16)22-12/h2-7H,8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTCOGSWBULINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2678716.png)

![N-cyclohexyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2678717.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2678727.png)

![7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2678728.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2678730.png)

![tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate](/img/structure/B2678734.png)

![N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2678739.png)